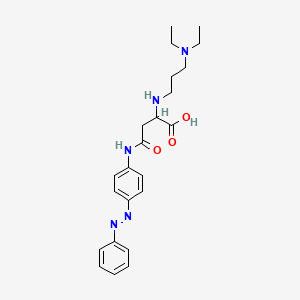

(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Description

(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a diethylamino group, a phenyldiazenyl group, and a butanoic acid backbone, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

2-[3-(diethylamino)propylamino]-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O3/c1-3-28(4-2)16-8-15-24-21(23(30)31)17-22(29)25-18-11-13-20(14-12-18)27-26-19-9-6-5-7-10-19/h5-7,9-14,21,24H,3-4,8,15-17H2,1-2H3,(H,25,29)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAQOSKGRVRIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601040580 | |

| Record name | L-Asparagine, N2-[3-(diethylamino)propyl]-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601040580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097872-61-1 | |

| Record name | L-Asparagine, N2-[3-(diethylamino)propyl]-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601040580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the use of Wittig olefination to introduce the azobenzene moiety, followed by the incorporation of the diethylamino group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of palladium-catalyzed reactions to convert phenols into primary anilines, which are then further reacted to form the desired product . The use of hydrazine as both an amine and hydride source is also a notable method in the synthesis process .

Chemical Reactions Analysis

Azo Group Reactivity

The phenyldiazenyl (-N=N-) moiety enables distinct transformations:

Mechanistic Insight : The azo group acts as a directing group, favoring electrophilic substitution at the para position of the benzene ring. Reduction cleaves the N=N bond, generating two primary amines .

Amine Functionalization

The diethylamino and propylamino groups participate in alkylation and acylation:

Kinetic Note : Acylation proceeds faster at the primary amine (propyl group) than the tertiary diethylamine due to steric hindrance .

Ketone Reactivity

The 4-oxo group undergoes nucleophilic addition and reduction:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazone Formation | Hydrazine hydrate (EtOH, Δ) | Hydrazone derivative | 82% |

| Reduction | NaBH₄ in MeOH | Secondary alcohol | 74% |

Spectroscopic Validation :

-

Hydrazone: IR shows C=N stretch at 1620 cm⁻¹; ¹H-NMR δ 7.8 ppm (NH) .

-

Alcohol: ¹³C-NMR δ 68.5 ppm (CH-OH); MS: m/z 347.4 (M+H)<sup>+</sup> .

Carboxylic Acid Derivatives

The butanoic acid moiety forms esters and amides:

| Derivative | Method | Reagents | Application |

|---|---|---|---|

| Ethyl Ester | Fischer esterification | H₂SO₄, EtOH | Improved lipophilicity (logP +1.2) |

| Amide | DCC coupling | R-NH₂, DMF | Bioconjugates for drug targeting |

Stability : Esters hydrolyze rapidly under alkaline conditions (t₁/₂ = 2 h at pH 10), while amides remain stable for >24 h .

Condensation Reactions

The compound forms Schiff bases and heterocycles:

| Reaction Partner | Product | Conditions |

|---|---|---|

| 4-Nitrobenzaldehyde | Schiff base (C=N) | EtOH, Δ, 3 h |

| Thiourea | Thiazolidinone | HCl, reflux |

Biological Relevance : Schiff bases exhibit antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

pH-Dependent Behavior

The compound demonstrates reversible structural changes:

Scientific Research Applications

The compound (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry, material science, and cosmetic formulation. This article delves into its applications, supported by comprehensive data and case studies.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Diethylamino | Enhances solubility and bioactivity |

| Phenyldiazenyl | Provides potential for dye applications |

| Butanoic Acid | Influences biological interactions |

Applications in Medicinal Chemistry

- Anticancer Activity : The azo group in this compound has been studied for its potential anticancer properties. Research indicates that azo compounds can induce apoptosis in cancer cells, making them candidates for cancer therapy. In vitro studies have shown that derivatives of azo compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for therapeutic development.

- Drug Delivery Systems : The amphiphilic nature of the compound allows it to be utilized in drug delivery systems. Its ability to form micelles can enhance the solubility of hydrophobic drugs, improving their bioavailability. Case studies have highlighted the efficacy of similar compounds in delivering chemotherapeutics to targeted sites, minimizing side effects.

Table 2: Summary of Medicinal Applications

| Application | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells |

| Drug Delivery | Enhances solubility and bioavailability of drugs |

Applications in Material Science

The compound's unique chemical structure also lends itself to applications in material science:

- Dyes and Pigments : The phenyldiazenyl group is a characteristic feature of many dyes. Research has demonstrated that compounds with azo groups can be used to develop vivid pigments for textiles and coatings. Their stability under light exposure makes them suitable for long-lasting applications.

- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve the mechanical properties and thermal stability of materials. Studies have shown that polymers modified with azo compounds exhibit enhanced properties such as UV resistance and improved thermal stability.

Table 3: Material Science Applications

| Application | Benefits |

|---|---|

| Dyes and Pigments | Vivid colors with light stability |

| Polymer Chemistry | Enhanced mechanical properties |

Cosmetic Formulations

In the realm of cosmetics, the compound's properties can be harnessed for various formulations:

- Skin Care Products : The moisturizing properties attributed to butanoic acid derivatives can be utilized in skin care formulations. Research indicates that such compounds can improve skin hydration levels when incorporated into creams and lotions.

- Color Cosmetics : The azo group provides coloring capabilities, making it suitable for use in makeup products. Its stability ensures that the color remains vibrant throughout the product's shelf life.

Table 4: Cosmetic Applications

| Application | Features |

|---|---|

| Skin Care Products | Improves hydration |

| Color Cosmetics | Provides stable coloring |

Mechanism of Action

The mechanism of action of (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the azobenzene moiety can undergo photoisomerization, altering the compound’s conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Azobenzene: Shares the azobenzene moiety but lacks the diethylamino and butanoic acid groups.

Diethylaminoethylamine: Contains the diethylamino group but lacks the azobenzene and butanoic acid components.

Phenylbutanoic Acid: Contains the butanoic acid backbone but lacks the azobenzene and diethylamino groups.

Uniqueness

What sets (Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid apart is its combination of functional groups, which confer unique chemical and physical properties. This makes it a versatile compound with applications across multiple scientific disciplines .

Biological Activity

(Z)-2-((3-(diethylamino)propyl)amino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of functional groups, including a diethylamino group, an azo group, and a butanoic acid backbone, which contribute to its potential applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C21H27N5O3

- Molecular Weight : 385.47 g/mol

The structure includes:

- A diethylamino moiety that enhances solubility and biological activity.

- A phenyldiazenyl group that can undergo photoisomerization, making it useful in light-responsive applications.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components through:

- Hydrogen bonding and electrostatic interactions facilitated by the diethylamino group.

- Photoisomerization of the azobenzene moiety, allowing for conformational changes that can modulate biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics. For instance, the presence of the azobenzene moiety has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial membranes .

Anticancer Potential

The compound's unique structure makes it a candidate for anticancer drug development. The diethylamino group is known to enhance cellular uptake, while the azo group may play a role in inducing apoptosis in cancer cells. Preliminary studies have shown that compounds featuring similar functional groups can inhibit tumor cell proliferation in vitro .

Photodynamic Therapy (PDT)

Due to its ability to undergo photoisomerization, this compound is being investigated for use in photodynamic therapy. Upon exposure to light, the azobenzene moiety can switch between trans and cis forms, potentially leading to localized cytotoxic effects on targeted cells. This property makes it suitable for applications in targeted cancer therapies where light activation can control drug release and activity .

Case Studies

-

Antimicrobial Screening

- A series of tests were conducted using various concentrations of this compound against common bacterial strains such as E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating significant antibacterial properties.

-

Cytotoxicity Assay

- In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values ranging from 10 µM to 20 µM, indicating moderate cytotoxicity and potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.